N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide
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Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide is a chemical compound with a complex structure. It contains both a thiadiazole ring and a phenylsulfonyl group. The compound’s molecular formula is C17H16N2O5S2. It may have applications in various fields, including pharmaceuticals, materials science, or agrochemicals .
Scientific Research Applications
Photosensitizers in Photodynamic Therapy
One study elaborated on the synthesis and characterization of novel compounds including zinc phthalocyanine derivatives, which exhibit remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Insecticide Development
Another research focus involves the novel insecticide flubendiamide, which has a unique chemical structure and shows extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. The study suggests that flubendiamide operates through a novel mode of action, distinct from commercial insecticides, and highlights its safety for non-target organisms (Tohnishi et al., 2005).
Antimicrobial and Antiproliferative Agents
Research into N-ethyl-N-methylbenzenesulfonamide derivatives has uncovered a series with effective antimicrobial and antiproliferative properties. Some compounds within this series have demonstrated significant cytotoxic activity against human cell lines, including lung (A-549) and liver carcinoma (HepG2), as well as notable antimicrobial activity. Molecular docking studies support these findings, suggesting these compounds' potential as inhibitors against DHFR enzyme active sites (Abd El-Gilil, 2019).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-19-15-9-8-13(12-16(15)20(2)27(19,24)25)18-17(21)10-11-26(22,23)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUJGICUDPCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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